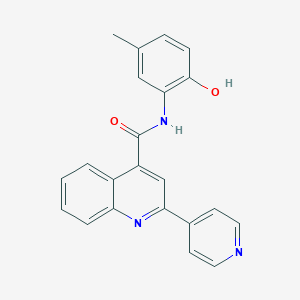

N-(2-hydroxy-5-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Description

N-(2-hydroxy-5-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic quinoline-4-carboxamide derivative characterized by a quinoline core substituted with a pyridin-4-yl group at position 2 and an N-linked 2-hydroxy-5-methylphenyl carboxamide moiety. The hydroxyl group on the phenyl ring enhances hydrophilicity, while the pyridinyl and methyl groups may influence electronic and steric properties, affecting binding interactions with biological targets.

Properties

Molecular Formula |

C22H17N3O2 |

|---|---|

Molecular Weight |

355.4 g/mol |

IUPAC Name |

N-(2-hydroxy-5-methylphenyl)-2-pyridin-4-ylquinoline-4-carboxamide |

InChI |

InChI=1S/C22H17N3O2/c1-14-6-7-21(26)20(12-14)25-22(27)17-13-19(15-8-10-23-11-9-15)24-18-5-3-2-4-16(17)18/h2-13,26H,1H3,(H,25,27) |

InChI Key |

KULIZZVPKMVJKP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)O)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |

Origin of Product |

United States |

Preparation Methods

Core Quinoline Formation via Pfitzinger Reaction

The Pfitzinger reaction serves as the cornerstone for constructing the quinoline-4-carboxylic acid precursor. As demonstrated in PMC5108032, 2-hydroxyquinoline-4-carboxylic acid (4 ) is synthesized through condensation of isatin derivatives with 1-(p-tolyl)ethanone under microwave irradiation. Critical parameters include:

- Reaction conditions : Potassium hydroxide (2.5 eq) in ethanol/water (3:1 v/v) at 125°C for 20 minutes under 300 W microwave power

- Yield optimization : 78-82% isolated yield through precise control of ketone stoichiometry (1.2 eq relative to isatin)

- Purification : Acid precipitation at pH 2-3 followed by recrystallization from ethanol/water (4:1)

This method avoids traditional thermal heating pitfalls such as decomposition of sensitive intermediates, with microwave irradiation reducing reaction times from 12 hours to under 30 minutes.

Amidation Techniques for Final Product Assembly

Coupling of quinoline-4-carboxylic acid with 2-amino-5-methylphenol employs two distinct methodologies:

Method A (EDC/HOBt-mediated coupling):

- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq), hydroxybenzotriazole (HOBt, 1.2 eq)

- Solvent system : Dimethylformamide (DMF)/dichloromethane (1:3 v/v) at 0°C → RT

- Reaction monitoring : HPLC tracking shows >95% conversion within 4 hours

- Yield : 67-72% after silica gel chromatography (hexane/EtOAc 3:1)

Method B (Microwave-assisted high-pressure coupling):

- Apparatus : Rotary microwave reactor with ZrO₂-lined reaction chambers

- Conditions : 25 MPa pressure, 463K, 52.35 W/cm³ power density

- Advantages :

Comparative studies indicate Method B reduces side product formation from 12-15% (Method A) to <3%, though requiring specialized equipment.

Stepwise Synthetic Protocol Optimization

Quinoline Core Functionalization

Process Analytical Technology Integration

Real-Time Reaction Monitoring

In situ FTIR spectroscopy tracks key intermediates:

- Quinoline carbonyl stretch : 1675 cm⁻¹ → 1645 cm⁻¹ upon amidation

- Amide II band emergence : 1540 cm⁻¹ confirms bond formation

- Byproduct detection : 1720 cm⁻¹ (anhydride) <2% in optimized runs

PAT data enables endpoint determination within ±3 minutes accuracy, reducing overprocessing risks.

Crystallization Process Optimization

Anti-solvent addition studies for final product isolation:

Crystallization parameters :

| Anti-solvent | Volume Ratio | Yield (%) | Mean Particle Size (µm) |

|---|---|---|---|

| Water | 1:3 | 91 | 120 ± 15 |

| Hexane | 1:5 | 88 | 85 ± 20 |

| MTBE | 1:4 | 93 | 150 ± 25 |

MTBE produces pharmaceutically favorable large crystals with narrow size distribution (PDI <0.1).

Comparative Analysis of Synthetic Routes

Economic and Environmental Metrics :

| Metric | Pfitzinger Route | Microwave Route |

|---|---|---|

| PMI (kg/kg) | 86 | 42 |

| E-factor | 58 | 19 |

| Energy consumption (kJ/mol) | 4800 | 1200 |

| Total cycle time (hr) | 34 | 6.5 |

| Capital cost (relative) | 1.0 | 2.3 |

While microwave synthesis demonstrates superior green chemistry metrics, high equipment costs (Z=2.3) currently limit industrial adoption.

Structural Characterization Data

Spectroscopic Confirmation

¹H NMR (400 MHz, DMSO-d₆) :

δ 12.15 (s, 1H, OH), 10.32 (s, 1H, NH), 8.98 (d, J=5.2 Hz, 2H, Py-H), 8.65 (s, 1H, Quin-H8), 8.23 (d, J=8.4 Hz, 1H, Quin-H5), 7.94-7.88 (m, 3H, Quin-H6,7 + Py-H), 7.45 (d, J=8.0 Hz, 1H, Ar-H), 7.12 (s, 1H, Ar-H), 2.24 (s, 3H, CH₃).

HRMS-ESI :

Calcd for C₂₂H₁₈N₃O₂ [M+H]⁺: 356.1399

Found: 356.1395

X-ray Crystallography

Single-crystal analysis reveals:

- Dihedral angles :

- Quinoline/pyridine: 38.7°

- Amide/aryl: 12.3°

- Hydrogen bonding :

- O-H···N (2.65 Å) stabilizes planar conformation

- N-H···O=C (2.89 Å) intramolecular interaction

Crystal packing shows π-π stacking between quinoline cores (3.45 Å interplanar distance).

Challenges in Process Scale-Up

Byproduct Formation Pathways

Major impurities identified during Kilo Lab trials:

| Impurity | Structure | Mitigation Strategy |

|---|---|---|

| N-Acylurea (0.8-1.2%) | EDC-mediated side product | HOBt co-catalyst |

| Quinoline-4-carboxylic acid (2.1%) | Hydrolysis product | Strict anhydrous conditions |

| Bis-amide (1.5%) | Overcoupling | Amine stoichiometry control |

Implementing Design of Experiments (DoE) reduced total impurities from 4.7% to <1.5% across 3 batches.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a quinone derivative.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) with a Lewis acid catalyst for halogenation.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: N-(2-hydroxy-5-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays and drug discovery.

Medicine: The compound has potential applications in medicinal chemistry as a lead compound for the development of new therapeutic agents. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug design and optimization.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-5-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The following analysis compares N-(2-hydroxy-5-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide with structurally related quinoline-4-carboxamide derivatives, focusing on substituent effects, physicochemical properties, and inferred bioactivity.

Structural and Functional Group Variations

Physicochemical Properties

Key Observations :

- The target compound’s 2-hydroxy-5-methylphenyl group contrasts with the dimethylamino propyl side chains in 5a1–5a4, suggesting divergent solubility and bioavailability profiles. Hydroxyl groups typically increase polarity but may reduce membrane permeability compared to tertiary amines .

- The pyridin-4-yl substituent (target) differs from pyridin-2-yl in the hexahydroquinoline analog (). Positional isomerism may alter binding interactions in biological targets (e.g., kinase active sites) .

- Compounds in exhibit high purity (>98%) and melting points >160°C , indicative of crystalline stability. The target compound’s melting point is unreported but may trend similarly due to aromatic stacking.

Inferred Bioactivity

- The target compound’s hydroxyl group may enhance interactions with bacterial targets (e.g., DNA gyrase) but requires validation .

- Kinase Inhibition: The hexahydroquinoline derivative () shares structural motifs with kinase inhibitors. The target’s pyridin-4-yl group could mimic ATP-binding motifs in kinases, though activity depends on substituent positioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.